Cas no 1189105-82-5 (Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)

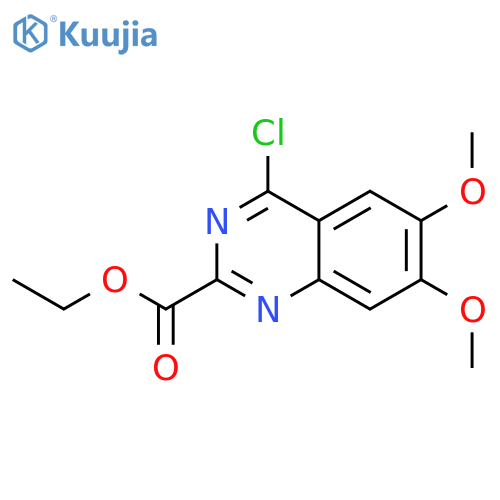

1189105-82-5 structure

商品名:Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate

CAS番号:1189105-82-5

MF:C13H13ClN2O4

メガワット:296.706322431564

MDL:MFCD12675151

CID:1208793

PubChem ID:45599706

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate

- MFCD12675151

- 1189105-82-5

- DTXSID70671246

- DB-061435

-

- MDL: MFCD12675151

- インチ: InChI=1S/C13H13ClN2O4/c1-4-20-13(17)12-15-8-6-10(19-3)9(18-2)5-7(8)11(14)16-12/h5-6H,4H2,1-3H3

- InChIKey: KPLJFJYTEIHSAV-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)c1nc2cc(c(cc2c(n1)Cl)OC)OC

計算された属性

- せいみつぶんしりょう: 296.0563846g/mol

- どういたいしつりょう: 296.0563846g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 444.9±55.0 °C at 760 mmHg

- フラッシュポイント: 222.9±31.5 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E903835-250mg |

Ethyl 4-Chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 250mg |

$ 250.00 | 2022-06-05 | ||

| abcr | AB293661-250 mg |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 250 mg |

€169.50 | 2023-07-20 | ||

| TRC | E903835-25mg |

Ethyl 4-Chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 25mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB293661-250mg |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate; . |

1189105-82-5 | 250mg |

€163.50 | 2025-02-13 | ||

| 1PlusChem | 1P009401-1g |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 95% | 1g |

$293.00 | 2023-12-26 | |

| A2B Chem LLC | AE24289-250mg |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 95% | 250mg |

$109.00 | 2024-04-20 | |

| A2B Chem LLC | AE24289-5g |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 95% | 5g |

$1138.00 | 2024-04-20 | |

| abcr | AB293661-2.5g |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate; . |

1189105-82-5 | 2.5g |

€900.60 | 2025-02-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596515-500mg |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 98% | 500mg |

¥1942.00 | 2024-08-09 | |

| A2B Chem LLC | AE24289-1g |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |

1189105-82-5 | 95% | 1g |

$309.00 | 2024-04-20 |

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1189105-82-5 (Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1189105-82-5)Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate

清らかである:99%/99%/99%

はかる:500mg/1g/2.5g

価格 ($):154.0/260.0/534.0